![molecular formula C25H22N2O2 B3438808 N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B3438808.png)
N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide
Vue d'ensemble
Description
“N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide” is a complex organic compound. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . These types of compounds are often biologically active and can be found in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and carboxylic acids or their derivatives . For example, 2-styryl-4(3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of aromatic rings and nitrogen-containing heterocycles . The exact structure would depend on the specific substituents attached to the isoquinoline and phenyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds with the nitrogen atoms in the heterocycle . The exact reactions would depend on the specific substituents and reaction conditions .Mécanisme D'action
The mechanism of action for similar compounds often involves interactions with biological targets. For example, quinazoline and quinazolinone derivatives have been found to have a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(Z)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(21-12-5-2-6-13-21)26-23(17-19-9-3-1-4-10-19)25(29)27-16-15-20-11-7-8-14-22(20)18-27/h1-14,17H,15-16,18H2,(H,26,28)/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSZTQCKKOSMR-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoethyl)thio]benzoic acid](/img/structure/B3438727.png)

![4-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3438738.png)
![diethyl 2,2'-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate](/img/structure/B3438743.png)
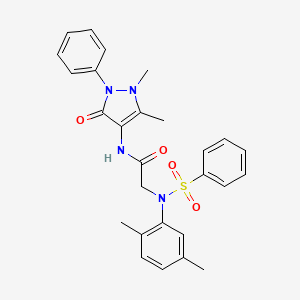
![3-[2-(tert-butylsulfonyl)phenyl]-5-phenyl-4-isoxazolecarboxamide](/img/structure/B3438754.png)
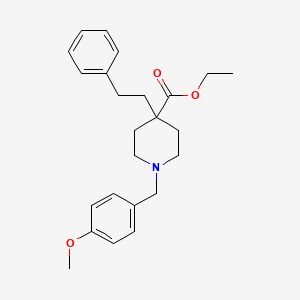
![N-(4-isopropylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3438779.png)
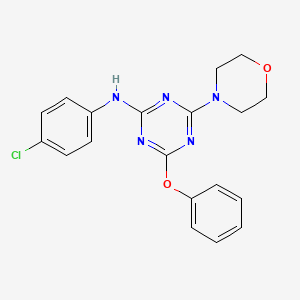
![1-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B3438801.png)
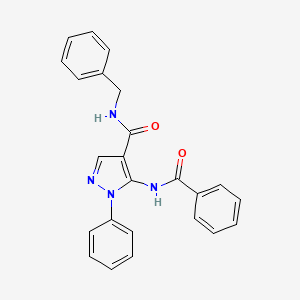
![5-bromo-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B3438815.png)
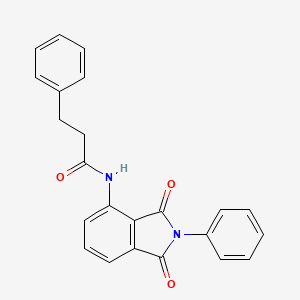
![2-(4-bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3438832.png)